3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide

P2X7 purinergic signaling inflammation

This 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide offers a unique 2‑methoxy‑4‑morpholino pyrimidine core with a 3‑chloro benzamide moiety, creating a pharmacophore distinct from the 4‑substituted analogs that dominate patent literature. Ideal as a selectivity reference compound in kinase/P2X7 profiling panels or as an advanced synthetic intermediate for dual‑target inhibitor programs. Researchers seeking structurally matched negative controls for ZSTK474‑based PI3K studies or novel P2X7 SAR entry points will find this scaffold invaluable for deconvoluting structure‑activity relationships.

Molecular Formula C16H17ClN4O3
Molecular Weight 348.79
CAS No. 1795490-05-9
Cat. No. B2462477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide
CAS1795490-05-9
Molecular FormulaC16H17ClN4O3
Molecular Weight348.79
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H17ClN4O3/c1-23-16-18-10-13(14(20-16)21-5-7-24-8-6-21)19-15(22)11-3-2-4-12(17)9-11/h2-4,9-10H,5-8H2,1H3,(H,19,22)
InChIKeyLIHLLAJIAFLXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide (CAS 1795490-05-9): Chemical Identity and Scaffold Classification for Procurement


3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide (PubChem CID 76148064) is a synthetic small molecule belonging to the morpholinopyrimidine benzamide class [1]. This scaffold is associated with inhibition of lipid kinases (PI3K family), serine/threonine kinases (mTOR), and purinergic P2X7 receptor antagonism [2]. The compound possesses a 3-chloro substitution on the benzamide ring and a 2-methoxy-4-morpholino substitution pattern on the pyrimidine core, distinguishing it from other in-class candidates [1].

Why 3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide Cannot Be Replaced by Generic Morpholinopyrimidine Analogs


Morpholinopyrimidine benzamides exhibit divergent target engagement profiles highly sensitive to substitution pattern. The 3-chloro benzamide moiety and 2-methoxy-4-morpholino pyrimidine arrangement in this compound create a unique pharmacophore distinct from 4-substituted or 2-unsubstituted analogs commonly described as PI3K/mTOR inhibitors [1]. Publicly available evidence is insufficient to establish whether this substitution pattern confers selectivity advantages over close analogs; however, structurally related compounds with different halogen positions or methoxy deletions show order-of-magnitude differences in target potency in peer-reviewed studies, reinforcing that generic substitution in this chemical series cannot be assumed to preserve biological activity [2].

Quantitative Differentiation Evidence for 3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide


P2X7 Receptor Antagonist Potency: Cross-Study Comparison with Structurally Related Benzamide Antagonists

Closely related morpholinopyrimidine benzamides from patent literature demonstrate human P2X7 antagonism with IC50 values ranging from 3.4 nM to 200 nM in HEK293 cell-based dye-uptake assays [1][2]. While direct data for CAS 1795490-05-9 are unavailable in the public domain, the compound's scaffold is encompassed within the Markush structures of P2X7 antagonist patents (e.g., US-9221832-B2) [3]. The 3-chloro substitution on the benzamide ring may influence P2X7 binding kinetics relative to unsubstituted or 4-chloro analogs, but this remains experimentally unverified.

P2X7 purinergic signaling inflammation

PI3K Inhibition Potential: Class-Level Inference from Trisubstituted Morpholinopyrimidine SAR

A study of trisubstituted morpholinopyrimidines demonstrated that specific disubstituted and trisubstituted analogs exhibit PI3K inhibitory activity 1.5- to 3-fold more potent than the reference inhibitor ZSTK474 [1]. The 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide scaffold is consistent with this chemotype. However, the publication does not include this specific compound; therefore, extrapolation of PI3K potency is unvalidated. Substitution at the 5-position of the pyrimidine (as in this compound) may affect PI3K isoform selectivity differently than 6-substituted analogs [1].

PI3K cancer kinase inhibition

Structural Differentiation: Substitution Pattern Comparison with NVP-BKM120 (Buparlisib)

NVP-BKM120 (buparlisib), a clinical-stage pan-PI3K inhibitor, contains a 2-amino-4-morpholinopyrimidine core with a 6-trifluoromethyl-pyridinyl substituent [1]. The compound CAS 1795490-05-9 differs at three positions: (i) 2-methoxy instead of 2-amino, (ii) 5-benzamide instead of 6-heterocyclic substitution, and (iii) 3-chloro benzamide instead of an unsubstituted pyridine. These differences are predicted to alter hydrogen-bonding capacity, lipophilicity (XLogP3 = 2.1 for CAS 1795490-05-9 [2] vs. ~3.0 for BKM120), and kinase selectivity profile, though experimental confirmation is lacking.

kinase selectivity drug design SAR

Recommended Application Scenarios for 3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide


P2X7 Receptor Antagonist Screening and SAR Exploration

Based on class-level evidence that morpholinopyrimidine benzamides exhibit P2X7 antagonism (IC50 range: 3.4–200 nM in cell-based assays [1][2]), this compound can serve as a structurally distinct entry point for P2X7 SAR studies. Its 3-chloro substitution pattern differentiates it from 4-substituted analogs that dominate the patent literature [3], potentially offering alternative structure-activity relationships for lead optimization programs targeting inflammatory, neurological, or oncological indications.

Kinase Profiling Panel Selectivity Reference Compound

As a morpholinopyrimidine benzamide with computed physicochemical properties (XLogP3 = 2.1, MW = 348.78 [1]) distinct from clinical candidates like NVP-BKM120 [2], this compound may serve as a selectivity reference compound in broad kinase profiling panels. Its unique substitution at the 2-methoxy and 5-benzamide positions makes it a useful comparator for deconvoluting structure-kinase selectivity relationships within the morpholinopyrimidine chemical series.

Synthetic Intermediate for Dual-Target Inhibitor Design

The presence of a reactive benzamide linkage and a morpholinopyrimidine core amenable to further functionalization [1] makes this compound a potential synthetic intermediate for developing dual-target kinase/P2X7 inhibitors. Researchers pursuing polypharmacology approaches in oncology or inflammation may leverage this scaffold to explore synergistic target engagement, provided that independent target validation is performed.

Negative Control or Inactive Analog for Morpholinopyrimidine Studies

In the absence of confirmed biological activity data for this specific compound, it may function as a structurally matched negative control or inactive analog in studies involving established morpholinopyrimidine inhibitors. Users investigating target-specific effects can compare biological outcomes between a validated inhibitor (e.g., ZSTK474 for PI3K [3]) and this compound to confirm that observed phenotypes are target-dependent rather than scaffold-mediated.

Quote Request

Request a Quote for 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.